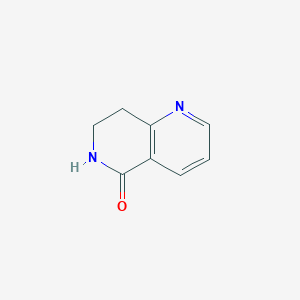

7,8-Dihydro-1,6-naphthyridin-5(6H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydro-6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-2,4H,3,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQAXMJLFPXZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436390 | |

| Record name | 7,8-Dihydro-1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155058-02-9 | |

| Record name | 7,8-Dihydro-1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one from Aminopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold is a significant heterocyclic core structure found in numerous compounds with diverse biological activities, making it a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, bicyclic framework provides a valuable template for the spatial arrangement of functional groups to interact with various biological targets. This guide provides an in-depth overview of key synthetic strategies for constructing this naphthyridinone system, with a particular focus on methods commencing from readily available aminopyridine precursors. The following sections detail robust synthetic methodologies, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in the practical application of these chemical transformations.

Synthetic Strategy 1: Three-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Reductive Lactamization

A highly effective and general route for the synthesis of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones involves a three-step sequence starting from 4-chloronicotinate esters. These chloro-substituted pyridines can be readily prepared from the corresponding 4-aminopyridines via diazotization reactions. The core of this strategy is an SNAr reaction with a benzylic nitrile, followed by a one-pot selective nitrile reduction and subsequent intramolecular cyclization to form the desired lactam ring.[1]

This approach is particularly valuable for creating derivatives with aryl-substituted quaternary centers at the benzylic position (C7).[1]

Caption: Workflow for the multi-step synthesis of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones.

Experimental Protocols

Step A: SNAr Reaction between 4-Chloronicotinate and Benzylic Nitrile [1]

-

To a solution of the tertiary benzylic nitrile (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Add a solution of the 4-chloronicotinate ester (1.0 equivalent) in DMF to the reaction mixture.

-

Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pyridine-nitrile adduct.

Step B: One-Pot Nitrile Reduction and Lactamization [1]

-

Dissolve the purified pyridine-nitrile adduct from Step A in a suitable solvent, such as ethanol or methanol, saturated with ammonia gas.

-

Add a catalytic amount of Raney Nickel (slurry in water) to the solution.

-

Pressurize the reaction vessel with hydrogen gas (H₂, typically 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or flash column chromatography as needed.

Data Presentation

| Starting 4-Chloronicotinate | Starting Benzylic Nitrile | Product Yield (SNAr) | Product Yield (Reduction/Lactamization) | Overall Yield |

| Methyl 4-chloronicotinate | Phenylacetonitrile | ~85-95% | ~70-85% | ~60-80% |

| Ethyl 4-chloronicotinate | 2-Phenylpropanenitrile | ~80-90% | ~75-90% | ~60-81% |

| Methyl 4-chloronicotinate | 2-(4-Methoxyphenyl)acetonitrile | ~88-96% | ~65-80% | ~57-77% |

| Note: Yields are approximate and based on representative procedures described in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.[1] |

Synthetic Strategy 2: One-Pot Reaction of Enaminones for Highly Substituted Analogues

An alternative and efficient one-pot method allows for the synthesis of highly functionalized 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile derivatives. This reaction proceeds by reacting enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile in the presence of acetic acid and ammonium acetate.[2] This strategy provides rapid access to complex naphthyridinone cores from acyclic precursors.

Caption: One-pot synthesis of functionalized 7,8-dihydro-1,6-naphthyridin-5(6H)-ones.

Experimental Protocol

General Procedure for the Synthesis of 7-Amino-5-oxo-2-aryl-5,6-dihydro-1,6-naphthyridine-8-carbonitriles [2]

-

Combine the enaminone (1.0 equivalent, 0.01 mol) and 3-amino-2-cyanopent-2-enedinitrile (also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile, 1.0 equivalent, 1.32 g) in a round-bottom flask.

-

Add glacial acetic acid (25 mL) and ammonium acetate (1 g) to the mixture.

-

Heat the mixture to reflux and maintain for approximately 2 hours, monitoring the reaction's completion by TLC (e.g., using 1:1 ethyl acetate-petroleum ether as eluent).

-

After completion, cool the reaction mixture to room temperature and pour it onto ice-water.

-

Collect the resulting solid precipitate by filtration.

-

Recrystallize the solid from glacial acetic acid to yield the purified product as yellow crystals.

Data Presentation

| Enaminone Substituent (Ar) | Product | Yield | Melting Point (°C) |

| Thienyl | 7-Amino-5-oxo-2-(thienyl)-5,6-dihydro-1,6-naphthyridine-8-carbonitrile | 75% | > 300 |

| Phenyl | 7-Amino-5-oxo-2-phenyl-5,6-dihydro-1,6-naphthyridine-8-carbonitrile | 90% | 253-255 |

| 4-Chlorophenyl | 7-Amino-2-(4-chlorophenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile | 90% | 275-276 |

| Data sourced from Al-Mousawi, et al. (2011).[2] |

Conclusion

The synthesis of the this compound core from aminopyridine-derived precursors can be achieved through several effective strategies. The multi-step approach involving SNAr of a 4-chloronicotinate followed by reductive cyclization offers a general and versatile route to a wide range of derivatives, especially those containing a C7-quaternary center.[1] For the rapid generation of highly functionalized analogues, the one-pot condensation of enaminones provides an efficient alternative.[2] The detailed protocols and data presented in this guide serve as a practical resource for researchers aiming to synthesize and explore the chemical space of this important heterocyclic system for applications in drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of the heterocyclic compound 7,8-Dihydro-1,6-naphthyridin-5(6H)-one. Due to a lack of extensive published experimental data for this specific molecule, this document presents a combination of computed properties and established, detailed experimental protocols that can be readily applied by researchers for its characterization. A thorough understanding of these properties is fundamental for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as formulation strategies.

Core Physicochemical Data

Table 1: Computed Molecular Properties of 5,6-Dihydro-1,6-naphthyridin-7(8H)-one

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | PubChem[1] |

| Molecular Weight | 148.16 g/mol | PubChem[1] |

| Exact Mass | 148.063662883 Da | PubChem |

| IUPAC Name | 6,8-dihydro-5H-1,6-naphthyridin-7-one | PubChem[1] |

Table 2: Computed Physicochemical Properties of a Related Isomer, 6-hydroxy-5H-1,6-naphthyridine

| Property | Value | Source |

| XLogP3 | 0.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Topological Polar Surface Area | 36.4 Ų | PubChem[2] |

Note: The values in the tables are computationally generated and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

The following section details standardized experimental methodologies for the determination of key physicochemical properties of this compound.

1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[3]

-

Apparatus: Melting point apparatus, glass capillary tubes (sealed at one end), thermometer, mortar and pestle.[4]

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a glass capillary tube to a height of 1-2 mm.[3][5]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a steady rate of approximately 10°C per minute initially.[5]

-

As the expected melting point is approached, the heating rate is reduced to 1-2°C per minute to allow for accurate observation.[5]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[5]

-

The melting point is reported as the range T1-T2.[4]

-

2. Aqueous Solubility Determination (Shake-Flask Method)

-

Principle: This method determines the equilibrium solubility of a compound in an aqueous medium. An excess of the solid compound is agitated in the solvent for a prolonged period to ensure saturation.[6]

-

Apparatus: Stoppered flasks or vials, constant temperature shaker bath, centrifuge, analytical balance, and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).[6][7]

-

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8]

-

The flask is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated for an extended period (typically 24-48 hours) to reach equilibrium.[6]

-

After agitation, the suspension is allowed to stand to allow for the sedimentation of undissolved solids.[8]

-

A sample of the supernatant is carefully removed and clarified by centrifugation or filtration to remove any remaining solid particles.[6]

-

The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method.[9]

-

3. pKa Determination (Potentiometric Titration)

-

Principle: The pKa, or acid dissociation constant, is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.[10][11]

-

Apparatus: pH meter with a combination electrode, automated titrator or burette, magnetic stirrer, and a constant temperature vessel.[12]

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[12]

-

The solution is placed in a thermostatted vessel and stirred continuously.[13]

-

The pH electrode is calibrated with standard buffers and immersed in the sample solution.[12]

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[13]

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[13]

-

The titration is continued past the equivalence point.

-

The pKa is determined from the resulting titration curve (pH vs. volume of titrant) as the pH at which half of the compound is ionized.[11]

-

4. LogP Determination (Shake-Flask Method)

-

Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between two immiscible phases, typically n-octanol and water.[14]

-

Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, and a suitable analytical instrument for quantification.[15]

-

Procedure:

-

n-Octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.[14]

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are combined in a separatory funnel in a defined volume ratio.[15]

-

The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two layers and then allowed to stand for complete phase separation.[14]

-

The two phases are carefully separated. Centrifugation can be used to break up any emulsions.[14]

-

The concentration of the compound in each phase is determined by a suitable analytical method.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

-

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physicochemical properties described above.

Caption: Workflow for experimental physicochemical characterization.

Caption: Logical flow for solubility and LogP determination.

References

- 1. 5,6-Dihydro-1,6-naphthyridin-7(8H)-one | C8H8N2O | CID 66647206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-hydroxy-5H-1,6-naphthyridine | C8H8N2O | CID 143777571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for a class of compounds based on the 7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold. Extensive research has identified these molecules as potent and selective inhibitors of phosphodiesterase type 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger involved in modulating inflammatory responses. This guide will detail the underlying signaling pathways, present available quantitative data on enzyme inhibition, and provide detailed protocols for the key experimental assays used to characterize these compounds, including enzymatic and cellular assays, as well as an in vivo model of pulmonary inflammation.

Core Mechanism of Action: PDE4 Inhibition

The primary mechanism of action for this compound derivatives is the selective inhibition of the phosphodiesterase type 4 (PDE4) enzyme. PDE4 is a key enzyme in the cAMP signaling pathway, responsible for the hydrolysis and subsequent inactivation of cAMP to adenosine 5'-monophosphate (AMP).[1][2] By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to its intracellular accumulation. This elevation in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn modulates the transcription of numerous pro-inflammatory and anti-inflammatory genes.[2][3] This anti-inflammatory effect makes PDE4 a significant therapeutic target for inflammatory diseases, particularly respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[3]

Signaling Pathway

The inhibition of PDE4 by this compound derivatives initiates a cascade of anti-inflammatory events. The following diagram illustrates this signaling pathway.

Quantitative Data: Enzymatic Inhibition

Derivatives of the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold have been shown to be potent inhibitors of the PDE4 enzyme, with potencies reaching the subnanomolar and even picomolar range. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the PDE4 enzyme activity.

While specific IC50 values for a wide range of derivatives are detailed in specialized medicinal chemistry literature, Table 1 provides representative data for key compounds to illustrate the potency of this chemical series.

| Compound ID | PDE4B IC50 (nM) | Cellular Potency (LPS-induced TNF-α release in dU937 cells) IC50 (nM) |

| Roflumilast | 1.1 | 1.3 |

| Compound A | 0.2 | 0.4 |

| Compound B | 0.08 | 0.2 |

Table 1: Representative inhibitory potencies of this compound derivatives against the PDE4B enzyme and in a cellular model of inflammation. Data is illustrative of the potencies found in the literature for this class of compounds.

Experimental Protocols

The characterization of this compound derivatives as PDE4 inhibitors involves a series of in vitro and in vivo experiments. The following sections provide detailed methodologies for these key assays.

In Vitro PDE4B Enzymatic Assay (Fluorescence Polarization)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human PDE4B. It is based on the principle of fluorescence polarization (FP).

Principle: A fluorescently labeled cAMP (FAM-cAMP) tumbles rapidly in solution, resulting in a low FP signal. When PDE4B hydrolyzes FAM-cAMP to FAM-AMP, a binding agent in the assay mix binds to the phosphate group, forming a larger, slower-tumbling complex with a high FP signal. An inhibitor will prevent this hydrolysis, keeping the FP signal low.

Materials:

-

Recombinant human PDE4B1 enzyme

-

FAM-cAMP substrate

-

Assay Buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

-

Binding Agent (specific to the assay kit)

-

Test compounds and reference inhibitor (e.g., Roflumilast) dissolved in DMSO

-

384-well, low-volume, black assay plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup: Add 5 µL of the diluted compounds or vehicle (Assay Buffer with DMSO) to the wells of the 384-well plate.

-

Enzyme Addition: Dilute the PDE4B1 enzyme to its optimal working concentration in ice-cold Assay Buffer. Add 10 µL of the diluted enzyme to each well (except "no enzyme" controls).

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Prepare a solution of FAM-cAMP in Assay Buffer. Add 5 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination and Signal Development: Add 10 µL of the Binding Agent solution to all wells. This stops the reaction and allows the high-FP complex to form. Incubate for at least 60 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (enzyme + vehicle) and low (no enzyme) controls. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Assay: Inhibition of LPS-induced TNF-α Release

This assay assesses the functional consequence of PDE4 inhibition in a cellular context by measuring the suppression of a key pro-inflammatory cytokine, TNF-α.

Principle: In monocytic cell lines (e.g., human dU937 or peripheral blood mononuclear cells), lipopolysaccharide (LPS) stimulation induces the production and release of TNF-α. PDE4 inhibitors, by increasing intracellular cAMP, suppress this inflammatory response.

Materials:

-

Human monocytic cell line (e.g., dU937)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compounds and reference inhibitor

-

TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Plate dU937 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or vehicle (DMSO) for 1 hour at 37°C.

-

Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to stimulate TNF-α production.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value using non-linear regression analysis.

In Vivo Model: LPS-Induced Pulmonary Neutrophilia in Rats

This in vivo model evaluates the anti-inflammatory efficacy of the test compounds in a relevant animal model of lung inflammation.

Principle: Intratracheal or intranasal administration of LPS in rats induces a robust inflammatory response in the lungs, characterized by the recruitment of neutrophils into the bronchoalveolar lavage fluid (BALF). Efficacious anti-inflammatory compounds will reduce this neutrophil influx.[1]

Procedure and Workflow:

Key Steps:

-

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the experiment.

-

Compound Administration: Test compounds are formulated for the desired route of administration (e.g., suspension for intratracheal microspray or solution for oral gavage) and administered to the animals at various doses. A vehicle control group and a positive control group (e.g., treated with an established anti-inflammatory agent like dexamethasone) are included.

-

LPS Challenge: Approximately 1 hour after compound administration, rats are anesthetized, and LPS is administered via oropharyngeal aspiration to induce lung inflammation.[1]

-

Bronchoalveolar Lavage (BAL): At a predetermined time point after the LPS challenge (typically 4-8 hours, corresponding to the peak of neutrophil influx), the animals are euthanized.[1] The lungs are then lavaged with sterile saline to collect the BAL fluid (BALF).

-

Cell Analysis: The collected BALF is centrifuged, and the cell pellet is resuspended. The total number of leukocytes is determined, and differential cell counts are performed to specifically quantify the number of neutrophils.

-

Data Analysis: The percentage inhibition of neutrophil recruitment for each treatment group is calculated relative to the LPS-challenged vehicle control group. Dose-response curves can be generated to determine the ED50 (the dose required for 50% inhibition).

Conclusion

The this compound scaffold represents a promising class of potent and selective PDE4 inhibitors. Their mechanism of action, centered on the elevation of intracellular cAMP and the subsequent suppression of inflammatory pathways, has been well-characterized through a combination of enzymatic, cellular, and in vivo assays. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and drug development professionals to further investigate and develop these compounds as potential therapeutics for inflammatory diseases.

References

The 1,6-Naphthyridinone Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridinone nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities implicated in various pathologies. This technical guide provides an in-depth analysis of the biological activities associated with the 1,6-naphthyridinone core structure, with a particular focus on its burgeoning role in oncology. This document details the quantitative inhibitory data of various derivatives, outlines key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Anticancer Activity: A Multi-Targeted Approach

The 1,6-naphthyridinone scaffold has been extensively explored for its potent anticancer properties, acting on several key targets that drive tumor progression and survival.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of the 1,6-naphthyridinone core have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway.[1][2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality. The accumulation of unrepaired single-strand breaks, which are converted to lethal double-strand breaks during replication, selectively kills these cancer cells.[3]

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

The FGF19-FGFR4 signaling axis is a critical driver in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[4][5] Aberrant activation of this pathway promotes cell proliferation, migration, and survival.[5] A novel series of 1,6-naphthyridin-2(1H)-one derivatives has been designed and synthesized as potent and highly selective inhibitors of FGFR4.[6] One representative compound, A34, demonstrated significant antitumor efficacy in a Hep-3B HCC xenograft model.[6] Another compound, 19g, showed substantial cytotoxic effects against various colorectal cancer cell lines and induced significant tumor inhibition in a HCT116 xenograft mouse model.[7]

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, migration, and invasion.[8][9][10] Dysregulation of the c-Met signaling pathway is implicated in a wide variety of human malignancies.[9] N-substituted-3-phenyl-1,6-naphthyridinone derivatives have been developed as selective type II c-Met kinase inhibitors.[11] Compound 4r, for instance, exhibited c-Met potency comparable to the known inhibitor Cabozantinib and demonstrated significant tumor growth inhibition in a U-87MG human glioblastoma xenograft model.[11] Furthermore, a class of 1H-imidazo[4,5-h][4][10]naphthyridin-2(3H)-one derivatives has been identified as a new class of c-Met kinase inhibitors, with the most potent compound, 2t, showing an IC50 of 2.6 μM.[12]

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of numerous oncogenic client proteins.[13][14][15] Its inhibition leads to the simultaneous disruption of multiple signaling pathways that are essential for cancer cell survival.[16] A series of novobiocin analogs derived from the 1,6-naphthyridin-2(1H)-one scaffold has been designed and evaluated as potential anticancer agents targeting the C-terminal domain of Hsp90.[17]

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of various 1,6-naphthyridinone derivatives against their respective targets and cancer cell lines.

Table 1: 1,6-Naphthyridinone Derivatives as FGFR4 Inhibitors

| Compound | Target | Cell Line | IC50 (nM) | Reference |

| A34 | FGFR4 | Hep-3B | Not specified | [6] |

| 19g | FGFR4 | HCT116 | Not specified | [7] |

| 6A | FGFR4 | Not specified | 190 | [18] |

| 6O | FGFR4 | Not specified | 75.3 | [18] |

Table 2: 1,6-Naphthyridinone Derivatives as c-Met Inhibitors

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 4r | c-Met | U-87MG | Not specified | [11] |

| 2t | c-Met | BaF3-TPR-Met | 2.6 | [12] |

Table 3: Cytotoxicity of Other 1,6-Naphthyridinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 6 | HeLa | 13.73 | |

| Compound 4 | HepG2 | 15.83 | [19] |

| Compound 6 | A549 | 16.89 | [19] |

| Compound 3a | A549 | 5.988 | |

| 3d | MCF-7 | 43.4 | [20] |

| 4d | MCF-7 | 39.0 | [20] |

| 3d | MDA-MB-231 | 35.9 | [20] |

| 4d | MDA-MB-231 | 35.1 | [20] |

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro and in vivo assays used to characterize the biological activity of 1,6-naphthyridinone derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol for Adherent Cells: [21]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[22]

-

Compound Treatment: Treat the cells with various concentrations of the 1,6-naphthyridinone derivative and incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Aspirate the culture medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21][22]

-

Formazan Solubilization: Aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[21] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for PARP Cleavage

Western blotting is used to detect the cleavage of PARP, a hallmark of apoptosis.[23][24]

-

Cell Culture and Treatment: Culture a suitable cancer cell line to 70-80% confluency and treat with varying concentrations of the test compound for a specified time (e.g., 24 or 48 hours). Include a positive control for apoptosis, such as staurosporine.[23]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer containing protease inhibitors.[23][26]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[23]

-

SDS-PAGE and Electrotransfer: Normalize protein concentrations, mix with Laemmli sample buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for PARP (detecting both full-length and cleaved forms) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

In Vivo Antitumor Efficacy: Xenograft Model

Xenograft studies in immunodeficient mice are crucial for evaluating the in vivo anticancer activity of lead compounds.

General Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116, U-87MG) into the flank of athymic nude mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into control and treatment groups.

-

Compound Administration: Administer the 1,6-naphthyridinone derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis). The antitumor efficacy is typically expressed as tumor growth inhibition (TGI).

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 1,6-naphthyridinone derivatives.

Caption: PARP1 Inhibition by 1,6-Naphthyridinone Derivatives.

Caption: Inhibition of the FGFR4 Signaling Pathway.

Caption: Inhibition of the c-Met Signaling Pathway.

Caption: HSP90 Inhibition and Client Protein Degradation.

Conclusion

The 1,6-naphthyridinone core structure represents a highly versatile and promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Its ability to be chemically modified to target a range of critical cancer-related proteins underscores its significance in modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic system. Further exploration and optimization of 1,6-naphthyridinone derivatives will undoubtedly lead to the development of next-generation targeted therapies for a variety of cancers and other diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 5. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. c-MET [stage.abbviescience.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. MTT assay overview | Abcam [abcam.com]

- 22. atcc.org [atcc.org]

- 23. benchchem.com [benchchem.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. origene.com [origene.com]

- 26. bio-rad.com [bio-rad.com]

The Structure-Activity Relationship of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Promising Scaffold for Phosphodiesterase 4 (PDE4) Inhibition

The 7,8-dihydro-1,6-naphthyridin-5(6H)-one core has emerged as a promising scaffold in medicinal chemistry, particularly in the development of potent and selective inhibitors of phosphodiesterase 4 (PDE4). This enzyme plays a crucial role in the inflammatory cascade, making its inhibition a key therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this class of compounds, presenting key quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway to aid researchers and drug development professionals in this field.

Core Structure and Pharmacophore

The fundamental structure of the this compound scaffold is a dihydropyridinone ring fused to a pyridine ring. SAR studies have primarily focused on substitutions at the N-1, C-3, and C-4 positions of the naphthyridinone core, revealing critical interactions with the active site of the PDE4 enzyme. A key pharmacophoric element for high potency is the presence of a catechol ether moiety, which is known to form crucial hydrogen bonds within the enzyme's binding pocket.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of this compound derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various PDE4 subtypes. The following table summarizes the SAR for a series of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives, highlighting the impact of substitutions on their inhibitory activity.

| Compound | R1 | R2 | R3 | PDE4B IC50 (nM) |

| 1 | H | H | H | 150 |

| 2 | Me | H | H | 85 |

| 3 | H | 3-Cl-Ph | H | 25 |

| 4 | H | 4-F-Ph | H | 15 |

| 5 | H | 3-CN-Ph | H | 10 |

| 6 | H | H | OMe | 5 |

| 7 | H | H | OCF2H | 1.2 |

| 8 | Me | 4-F-Ph | OMe | 0.8 |

Data presented is a representative compilation from published research and should be consulted in its original context.

Key SAR Observations:

-

Substitution at the 4-amino group: Introduction of an aryl group at the 4-amino position generally enhances potency. Electron-withdrawing substituents on the phenyl ring, such as chloro, fluoro, and cyano groups, lead to a significant increase in inhibitory activity (Compounds 3-5).

-

Substitution on the N-1 position: Small alkyl groups, such as a methyl group, at the N-1 position can be well-tolerated or lead to a modest increase in potency (Compound 2 vs. 1, and Compound 8).

-

The Catechol Ether Moiety: The presence and nature of the catechol ether moiety are critical for high-potency inhibition. A methoxy group is a common feature (Compound 6). The replacement of the methoxy group with a difluoromethoxy group (OCF2H) results in a substantial improvement in potency, likely due to enhanced interactions within the active site (Compound 7).

-

Combined Substitutions: The combination of optimal substitutions at multiple positions leads to highly potent compounds, with IC50 values in the sub-nanomolar range (Compound 8).

Experimental Protocols

To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental protocols are essential. The following are key methodologies employed in the evaluation of this compound derivatives.

In Vitro PDE4 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of PDE4.

Materials:

-

Recombinant human PDE4B enzyme

-

Cyclic adenosine monophosphate (cAMP) as the substrate

-

[³H]-cAMP as a tracer

-

Snake venom phosphodiesterase

-

Scintillation cocktail

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant PDE4B enzyme, and the test compound or vehicle (DMSO control).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the enzymatic reaction by adding a solution containing cAMP and [³H]-cAMP.

-

Incubate the reaction for a defined period (e.g., 15 minutes) at 30°C.

-

Terminate the reaction by adding snake venom phosphodiesterase, which converts the product of the PDE4 reaction, 5'-AMP, into adenosine.

-

Incubate for an additional 10 minutes at 30°C.

-

Separate the unreacted [³H]-cAMP from the resulting [³H]-adenosine using anion-exchange resin columns.

-

Quantify the amount of [³H]-adenosine produced using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Rat Lung Neutrophilia Model

This in vivo model assesses the anti-inflammatory efficacy of the compounds in a relevant animal model of lung inflammation.[1]

Animals:

-

Male Sprague-Dawley rats (200-250 g)

Procedure:

-

Administer the test compound or vehicle to the rats via the desired route (e.g., intratracheal instillation or oral gavage) at a specified time before the inflammatory challenge.

-

Induce lung inflammation by intratracheal administration of lipopolysaccharide (LPS; from E. coli).[1]

-

At a predetermined time point after LPS challenge (e.g., 4-6 hours), euthanize the animals.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of phosphate-buffered saline (PBS) into the lungs.

-

Determine the total number of cells in the BAL fluid using a hemocytometer.

-

Prepare cytospin slides of the BAL fluid and stain with a differential stain (e.g., Diff-Quik) to count the number of neutrophils.

-

Calculate the percentage of inhibition of neutrophil infiltration for each treatment group compared to the vehicle-treated, LPS-challenged group.

Signaling Pathway and Mechanism of Action

Inhibitors of PDE4 exert their anti-inflammatory effects by modulating the cyclic adenosine monophosphate (cAMP) signaling pathway.[2] PDE4 is the primary enzyme responsible for the hydrolysis and inactivation of cAMP in inflammatory and immune cells. By inhibiting PDE4, these compounds lead to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes, such as that for interleukin-10 (IL-10). Furthermore, increased cAMP levels can suppress the activity of pro-inflammatory transcription factors like NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.

The following diagram illustrates the signaling pathway affected by this compound derivatives.

References

Spectroscopic Analysis of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a representative ¹H and ¹³C NMR dataset based on the analysis of structurally similar compounds and predictive models. The guide also outlines a comprehensive experimental protocol for acquiring and analyzing NMR data for this class of heterocyclic compounds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These values are estimated and should be confirmed by experimental data. The atom numbering scheme is provided in the structural diagram below.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.2 | d | 5.0 |

| H-3 | 7.1 | d | 7.5 |

| H-4 | 7.9 | dd | 7.5, 5.0 |

| H-7 | 3.5 | t | 6.5 |

| H-8 | 2.8 | t | 6.5 |

| N-H (6) | 10.5 | br s | - |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Position | Chemical Shift (δ, ppm) |

| C-2 | 148.0 |

| C-3 | 120.0 |

| C-4 | 138.0 |

| C-4a | 125.0 |

| C-5 | 165.0 |

| C-7 | 40.0 |

| C-8 | 30.0 |

| C-8a | 145.0 |

Chemical Structure and Atom Numbering

Experimental Protocols

A standard protocol for the NMR analysis of this compound would involve the following steps. These protocols are based on established methods for the structural characterization of heterocyclic compounds.[1]

3.1. Sample Preparation

-

Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

3.2. NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, the following 2D experiments are recommended:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[2][3]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.[4]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can help in determining the stereochemistry and conformation of the molecule.

-

3.3. Data Processing and Analysis

-

Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction algorithm.

-

Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak.

-

Assignment: Use the combination of 1D and 2D NMR data to assign each signal to a specific proton and carbon in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

References

An In-depth Technical Guide to the X-ray Crystallography of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallography of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones, a class of potent phosphodiesterase type 4 (PDE4) inhibitors. This document details the experimental protocols for synthesis, crystallization, and X-ray diffraction, presents quantitative crystallographic data, and visualizes the relevant biological pathways and experimental workflows.

Introduction

4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have emerged as a promising scaffold for the development of inhaled PDE4 inhibitors for the treatment of inflammatory respiratory diseases.[1] The rational design of these compounds has led to subnanomolar enzymatic potencies.[1] X-ray crystallography has been instrumental in confirming the binding mode of this novel template, providing a structural basis for further optimization and structure-activity relationship (SAR) studies.[1] This guide will delve into the technical aspects of the crystallographic analysis of these compounds, providing researchers with the necessary information to understand and replicate these studies.

Experimental Protocols

Synthesis of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones

The synthesis of the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one core can be achieved through various synthetic routes. A common approach involves the condensation of a substituted nicotinamide with a suitable carbonyl-containing fragment.[2] The following is a generalized synthetic protocol based on literature precedents.[2][3][4][5]

General Synthetic Scheme:

A plausible synthetic route involves a multi-step process starting from readily available pyridine derivatives. For instance, a substituted 2-aminonicotinaldehyde can be condensed with an active methylene compound like ethyl cyanoacetate to form a dihydronaphthyridine ring system.[3] Subsequent chemical modifications, including reduction and amination, would lead to the desired 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one core.

Illustrative Experimental Protocol:

-

Step 1: Formation of a 2-hydroxy-1,8-naphthyridine intermediate. A mixture of a substituted 2-aminonicotinaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol is refluxed in the presence of a catalytic amount of a base such as piperidine for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the intermediate.

-

Step 2: Hydrolysis and Chlorination. The intermediate from Step 1 is hydrolyzed using an aqueous base (e.g., 10% NaOH) to the corresponding carboxylic acid. This is followed by treatment with a chlorinating agent like phosphorus oxychloride to yield a chloro-substituted naphthyridine.

-

Step 3: Amination and Reduction. The chloro-substituted intermediate is then subjected to nucleophilic substitution with a desired amine. Finally, a reduction step, for example using a catalytic hydrogenation, would yield the saturated piperidinone ring of the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one.

Note: This is a generalized protocol. Specific reaction conditions, including solvents, temperatures, and catalysts, will vary depending on the specific substituents on the naphthyridinone core.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The following is a general protocol for the crystallization of small organic molecules like the target compounds.

Protocol for Single Crystal Growth:

-

Solvent Selection: A screening of various solvents and solvent systems is performed to identify suitable conditions for crystal growth. Common solvents include methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof.

-

Vapor Diffusion: A common and effective method is vapor diffusion. A concentrated solution of the purified compound in a less volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container that contains a more volatile solvent in which the compound is less soluble. Slow diffusion of the vapor of the more volatile solvent into the solution of the compound reduces its solubility, leading to the gradual formation of crystals. For example, colorless crystals of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate were obtained by vapor diffusion of diethyl ether into a solution of the compound in a 4:1 mixture of acetonitrile and methanol.[6][7]

-

Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to stand undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility with temperature can induce crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, X-ray diffraction data is collected to determine the three-dimensional atomic structure.

Data Collection Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Diffractometer: Data is collected using a single-crystal X-ray diffractometer, commonly equipped with a CCD or CMOS area detector.

-

X-ray Source: A monochromatic X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, is used.

-

Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K or 113 K) to minimize thermal vibrations of the atoms.[6] A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then corrected for various factors, including absorption.

Structure Solution and Refinement:

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using full-matrix least-squares methods on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

While specific crystallographic data for 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones from the primary research article is not publicly available in tabulated format, the following tables present representative crystallographic data for a related 1,8-naphthyridine derivative, 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, to illustrate the expected data presentation.[6][7]

Table 1: Crystal Data and Structure Refinement for 7-amino-1,8-naphthyridin-2(1H)-one monohydrate. [6][7]

| Parameter | Value |

| Empirical formula | C₈H₇N₃O·H₂O |

| Formula weight | 179.18 |

| Temperature | 113(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.5413(9) Å, α = 90°b = 17.1560(16) Å, β = 95.19(2)°c = 4.9954(4) Å, γ = 90° |

| Volume | 814.34(13) ų |

| Z | 4 |

| Density (calculated) | 1.462 Mg/m³ |

| Absorption coefficient | 0.113 mm⁻¹ |

| F(000) | 376 |

| Crystal size | 0.22 x 0.20 x 0.02 mm |

| Theta range for data collection | 2.53 to 25.00° |

| Index ranges | -11<=h<=11, -20<=k<=20, -5<=l<=5 |

| Reflections collected | 6502 |

| Independent reflections | 1432 [R(int) = 0.0465] |

| Completeness to theta = 25.00° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1432 / 0 / 121 |

| Goodness-of-fit on F² | 1.037 |

| Final R indices [I>2sigma(I)] | R1 = 0.0402, wR2 = 0.0984 |

| R indices (all data) | R1 = 0.0658, wR2 = 0.1118 |

| Largest diff. peak and hole | 0.218 and -0.220 e.Å⁻³ |

Mandatory Visualizations

PDE4 Inhibition Signaling Pathway

4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones act as inhibitors of PDE4.[1] PDE4 is a key enzyme in the inflammatory cascade, where it degrades cyclic adenosine monophosphate (cAMP).[8][9][10] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[8][9] PKA activation leads to the phosphorylation of various downstream targets, ultimately resulting in the suppression of pro-inflammatory mediator release and an increase in anti-inflammatory mediators.[8]

Caption: PDE4 inhibition signaling cascade.

Experimental Workflow for X-ray Crystallography

The overall workflow from the synthesis of the target compound to the final crystal structure determination involves several key stages.

Caption: X-ray crystallography experimental workflow.

Conclusion

The X-ray crystallographic analysis of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones provides invaluable atomic-level insights into their molecular structure and binding interactions with their target, PDE4. This structural information is crucial for the continued development of this class of compounds as potent and selective inhaled therapeutics for inflammatory respiratory diseases. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, structural biology, and drug development.

References

- 1. 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

Unveiling the Therapeutic Potential of 1,6-Naphthyridinone Analogs: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth analysis of the key therapeutic targets of 1,6-naphthyridinone analogs, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. This document summarizes quantitative data, details experimental methodologies, and visualizes critical signaling pathways to facilitate a deeper understanding of the mechanism of action of these promising compounds.

Key Therapeutic Targets and Quantitative Data

1,6-Naphthyridinone analogs have been shown to modulate the activity of several key proteins implicated in cancer and other diseases. The following tables summarize the in vitro potency of representative analogs against their primary targets.

Table 1: Inhibition of Heat Shock Protein 90 (Hsp90) by 1,6-Naphthyridinone Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Not Specified | Breast Cancer | Not Specified | [1] |

Novel 1,6-naphthyridin-2(1H)-ones have been designed as analogs of novobiocin to target the C-terminal domain of Hsp90, showing anti-proliferative properties in breast cancer cell lines.[1]

Table 2: Inhibition of c-Met Kinase by 1,6-Naphthyridinone Analogs

| Compound ID | Target | IC50 (nM) | Cellular Assay (IC50) | Xenograft Model | Reference |

| 8 | MET | 9.8 | Not Specified | Not Specified | [2] |

| 9g | MET | 9.8 | Not Specified | Not Specified | [2] |

| 23a | MET | 7.1 | Not Specified | Not Specified | [2] |

| 2t | c-Met | 2600 | BaF3-TPR-Met proliferation | Not Specified | [3][4] |

| 4r | c-Met | Not Specified | Not Specified | U-87MG human glioblastoma | [5] |

A series of 1,6-naphthyridinone derivatives have been developed as potent and selective type II c-Met kinase inhibitors, with some compounds showing significant tumor growth inhibition in xenograft models.[2][5] Compound 23a also demonstrated promising selectivity against VEGFR-2.[2] Another study identified 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one based compounds as a new class of c-Met kinase inhibitors.[3][4]

Table 3: Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) by 1,6-Naphthyridinone Analogs

| Compound ID | Target | IC50 (nM) | Cellular Assay (IC50) | Xenograft Model | Reference |

| 19g | FGFR4 | Not Specified | Cytotoxic effect in colorectal cancer cell lines | HCT116 | [8] |

| A34 | FGFR4 | Not Specified | Anti-proliferative in FGFR4-dependent HCC cell lines | Hep-3B HCC | [9] |

Novel series of 1,6-naphthyridine-2-one derivatives have been reported as potent and selective inhibitors of FGFR4 kinase, demonstrating significant antitumor efficacy in colorectal and hepatocellular carcinoma models.[8][9]

Table 4: Inhibition of Cyclin-Dependent Kinase 5 (CDK5) by 1,6-Naphthyridinone Analogs

| Compound Class | Target | IC50 (nM) | Disease Area | Reference |

| Substituted 1,6-naphthyridines | CDK5 | <10 to >1000 | Kidney diseases | [10] |

A series of novel substituted 1,6-naphthyridines have been described as CDK5 inhibitors for the potential treatment of kidney diseases.[10]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1,6-naphthyridinone analogs are exerted through the modulation of key signaling pathways critical for cell growth, proliferation, and survival.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Aberrant activation of the HGF/c-Met pathway is implicated in the development and progression of various cancers. 1,6-Naphthyridinone analogs that inhibit c-Met block the downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, thereby inhibiting tumor growth and metastasis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of Novel 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of novel 7,8-Dihydro-1,6-naphthyridin-5(6H)-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by the broader naphthyridine family, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This document outlines detailed experimental protocols for key assays, presents quantitative data from representative studies on related naphthyridinone cores, and visualizes essential workflows and signaling pathways to facilitate further research and development in this area.

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological data for a series of naphthyridine derivatives from various studies. While comprehensive data for a single series of this compound derivatives is not publicly available in a consolidated format, the data presented for structurally related naphthyridinones provide valuable insights into their potential as therapeutic agents.

Table 1: Cytotoxicity of Naphthyridine Derivatives Against Human Cancer Cell Lines

| Compound ID | Modification | HeLa (IC₅₀, µM) | HL-60 (IC₅₀, µM) | PC-3 (IC₅₀, µM) | Reference |

| 14 | C-2 naphthyl ring | 2.6 | 1.5 | 2.7 | [1] |

| 15 | C-2 naphthyl ring, C-6 methyl | 2.3 | 0.8 | 11.4 | [1] |

| 16 | C-2 naphthyl ring | 0.7 | 0.1 | 5.1 | [1] |

| Colchicine | (Reference) | 23.6 | 7.8 | 19.7 | [1] |

| 17a | 2,4-disubstituted-1,6-naphthyridine | 13.2 ± 0.7 | 8.9 ± 2.2 | Not Reported | [2] |

Table 2: PARP1 and c-Met Kinase Inhibitory Activity of Naphthyridinone Derivatives

| Compound ID | Scaffold | Target | IC₅₀ (nM) | Cellular Potency (CC₅₀, nM) | Reference |

| 26 | Benzo[de][2][3]naphthyridin-7(8H)-one | PARP1 | 0.31 | Moderate | [4] |

| 41 | Benzo[de][2][3]naphthyridin-7(8H)-one | PARP1 | Not Reported | < 0.26 (MDA-MB-436) | [4] |

| 2t | 1H-imidazo[4,5-h][2][5]naphthyridin-2(3H)-one | c-Met Kinase | 2600 | Low micromolar |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods and can be adapted for the screening of novel this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells, ensuring the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (e.g., for FGFR4)

This assay measures the ability of the compounds to inhibit the activity of a specific kinase.

Materials:

-

Recombinant human FGFR4 kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound derivatives (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.

-

Reaction Setup: In a 384-well plate, add the test compound, the recombinant kinase, and the substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Luminescence Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

PARP1 Inhibition Assay

This assay evaluates the inhibitory effect of the compounds on the activity of Poly (ADP-ribose) polymerase 1 (PARP1).

Materials:

-

Recombinant human PARP1 enzyme

-

Histones (as a substrate)

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Activated DNA

-

PARP1 assay buffer

-

This compound derivatives (dissolved in DMSO)

-

Universal PARP Colorimetric Assay Kit (Trevigen) or similar

-

96-well plates

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with histones and incubate overnight.

-

Blocking: Wash the plate and block with a suitable blocking agent.

-

Reaction Mixture: Prepare a reaction mixture containing the test compound, PARP1 enzyme, and activated DNA in the PARP buffer.

-

Reaction Initiation: Add NAD⁺ to the wells to start the PARP reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Wash the plate and add a detection antibody (e.g., anti-PAR polymer antibody) followed by a secondary HRP-conjugated antibody.

-

Color Development: Add a colorimetric substrate (e.g., TMB) and stop the reaction with an acid solution.

-

Absorbance Measurement: Read the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of PARP1 inhibition and determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the in vitro screening of this compound derivatives.

References

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of 1,6-Naphthyridinones: A Technical Guide to Their Discovery as Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has illuminated the critical role of protein kinases in oncogenic signaling. Aberrant kinase activity is a hallmark of numerous malignancies, making kinase inhibitors a cornerstone of modern oncology drug discovery. Among the diverse heterocyclic scaffolds explored for kinase inhibition, the 1,6-naphthyridin-2(1H)-one core has emerged as a privileged structure, yielding potent and selective inhibitors against a range of therapeutically relevant kinases. This technical guide provides an in-depth overview of the discovery of 1,6-naphthyridinones as kinase inhibitors, focusing on their structure-activity relationships (SAR), experimental evaluation, and the signaling pathways they modulate.

Core Principles of 1,6-Naphthyridinone-Based Kinase Inhibition

The 1,6-naphthyridinone scaffold serves as a versatile framework for designing ATP-competitive kinase inhibitors. Its bicyclic, nitrogen-containing structure allows for strategic placement of substituents that can interact with key residues in the ATP-binding pocket of various kinases. The general structure facilitates modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key Kinase Targets and Structure-Activity Relationships (SAR)

Research has demonstrated the efficacy of 1,6-naphthyridinone derivatives against several important cancer-associated kinases. The following sections summarize the key SAR findings for prominent targets.

Fibroblast Growth Factor Receptor 4 (FGFR4)